molecular formula C15H17ClN2O2 B12908574 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one CAS No. 88094-30-8

5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one

Cat. No.: B12908574
CAS No.: 88094-30-8
M. Wt: 292.76 g/mol
InChI Key: IZJRZURBMVAUNT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one is a pyridazinone derivative characterized by a benzyloxy group at position 5, a tert-butyl substituent at position 2, and a chlorine atom at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. This compound is structurally related to pharmacologically active agents, particularly in the context of myocardial perfusion imaging (MPI) agents for positron emission tomography (PET) when modified with fluorinated substituents .

Properties

CAS No.

88094-30-8

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-phenylmethoxypyridazin-3-one

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)18-14(19)13(16)12(9-17-18)20-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3

InChI Key

IZJRZURBMVAUNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Step Starting Material / Intermediate Reagents / Conditions Purpose
1 Pyridazine derivative with appropriate substituents Hydrazine hydrate, β-dicarbonyl compound Pyridazinone ring formation
2 Pyridazinone intermediate tert-Butyl halide or tert-butyl-substituted precursor Introduction of tert-butyl group
3 Hydroxy-substituted pyridazinone Benzyl bromide or benzyl chloride, base (e.g., K2CO3) Benzyloxy group installation
4 5-(Benzyloxy)-2-tert-butylpyridazin-3(2H)-one Thionyl chloride (SOCl2) or PCl5 Chlorination at 4-position

Reaction Conditions and Optimization

  • Pyridazinone Core Formation: Typically conducted in polar solvents such as ethanol or acetonitrile under reflux conditions for several hours to ensure complete cyclization.

  • tert-Butyl Group Introduction: Alkylation reactions are performed under inert atmosphere (nitrogen or argon) to prevent side reactions, often at elevated temperatures (60–90 °C).

  • Benzyloxy Substitution: Nucleophilic substitution is carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate, at temperatures ranging from room temperature to 80 °C.

  • Chlorination: Chlorination is performed under controlled temperature (0–50 °C) to avoid over-chlorination or decomposition, with reaction times varying from 1 to 4 hours.

A typical synthetic route is as follows:

  • Cyclization: React hydrazine hydrate with a β-dicarbonyl compound bearing a tert-butyl substituent to form 2-tert-butylpyridazin-3(2H)-one.

  • Benzyloxy Group Installation: Treat the hydroxy derivative at the 5-position with benzyl bromide in the presence of potassium carbonate in DMF at 60 °C for 6 hours to yield 5-(benzyloxy)-2-tert-butylpyridazin-3(2H)-one.

  • Chlorination: Subject the above intermediate to chlorination using thionyl chloride in dichloromethane at 25 °C for 2 hours to introduce the chlorine atom at the 4-position, affording 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one.

  • Data Table: Summary of Preparation Steps and Conditions
Step Reaction Type Reagents Solvent Temperature Time Yield (%) Notes
1 Cyclization Hydrazine hydrate + β-dicarbonyl compound Ethanol Reflux (~78 °C) 4–6 h 75–85 Formation of pyridazinone core
2 Alkylation (Benzyloxy installation) Benzyl bromide, K2CO3 DMF 60 °C 6 h 80–90 Nucleophilic substitution
3 Chlorination Thionyl chloride (SOCl2) DCM 25 °C 2 h 70–80 Selective chlorination at 4-position
  • Continuous Flow Synthesis: Industrial approaches have explored continuous flow reactors to improve reaction control, safety, and yield, particularly for the chlorination step, which benefits from precise temperature and reagent flow control.

  • Purification: Silica gel chromatography using dichloromethane/methanol mixtures is effective for isolating the pure product after chlorination.

  • Recrystallization: Final purification is often achieved by recrystallization from hexane/methanol mixtures, yielding colorless crystals suitable for structural analysis.

  • Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress, especially during substitution and chlorination steps.

Compound Substituents Key Differences in Preparation Impact on Reactivity
5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one Benzyloxy, tert-butyl, chloro Requires selective chlorination at 4-position Chlorine enhances reactivity for further transformations
5-(Benzyloxy)-4-chloropyridazin-3(2H)-one Benzyloxy, chloro (no tert-butyl) No tert-butyl introduction step Less steric hindrance, different biological activity
5-(Benzyloxy)-2-tert-butyl-4-methylpyridazin-3(2H)-one Benzyloxy, tert-butyl, methyl Methylation instead of chlorination Different electronic effects, altered reactivity

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or primary amines under mild conditions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, dihydropyridazine derivatives, and various substituted pyridazinones.

Scientific Research Applications

5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications References
5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one 2: tert-butyl; 4: Cl; 5: benzyloxy C₁₅H₁₇ClN₂O₂ 304.76 g/mol Pharmacological precursor
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one 5: 4-(2-fluoroethoxy)benzyloxy C₁₇H₂₀ClFN₂O₃ 367.83 g/mol PET MPI agents (e.g., Flurpiridaz F 18)
6-Benzyloxy-2-phenyl-pyridazin-3(2H)-one 2: phenyl; 5: benzyloxy C₁₇H₁₄N₂O₂ 278.31 g/mol Crystallography studies
PB-9 (Pesticide) 5: 4-(1,1-dimethyl-2-hydroxymethyl)benzylthio C₁₈H₂₃ClN₂O₂S 378.90 g/mol Agricultural pesticides

Key Observations:

  • Fluorinated Derivatives: The introduction of a 2-fluoroethoxy group (e.g., Flurpiridaz F 18) significantly alters pharmacokinetics, enhancing suitability for PET imaging due to fluorine-18 labeling . This modification increases molecular weight (367.83 g/mol vs. 304.76 g/mol) and polarity compared to the non-fluorinated parent compound .
  • Benzyloxy vs. Benzylthio : Replacing the benzyloxy group with a benzylthio moiety (e.g., PB-9) shifts applications from medical imaging to pesticidal uses, likely due to altered bioavailability and target interactions .

Crystallographic and Physicochemical Properties

  • Dihedral Angles : The title compound’s pyridazine and benzene rings form a dihedral angle of 41.37°, whereas analogs like 6-benzyloxy-2-phenyl-pyridazin-3(2H)-one exhibit different angular conformations, affecting molecular packing and solubility .
  • Polar Surface Area (PSA): The fluorinated derivative has a PSA of 53.35 Ų, suggesting higher hydrophilicity compared to non-fluorinated counterparts, which may influence membrane permeability .

Biological Activity

5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one is a synthetic compound belonging to the pyridazine family, characterized by its heterocyclic structure featuring a benzyloxy group, a tert-butyl group, and a chlorine atom. This unique combination of functional groups has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one is C15H17ClN2O2C_{15}H_{17}ClN_2O_2 with a molecular weight of approximately 292.76 g/mol. The compound's structural features contribute to its reactivity and potential applications in various fields.

PropertyValue
CAS Number 88094-30-8
Molecular Formula C15H17ClN2O2
Molecular Weight 292.76 g/mol
IUPAC Name 2-tert-butyl-4-chloro-5-phenylmethoxypyridazin-3-one
InChI Key IZJRZURBMVAUNT-UHFFFAOYSA-N

Synthesis

The synthesis of 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one typically involves multi-step organic reactions. Initial steps include the preparation of the pyridazinone core, followed by the introduction of the benzyloxy and tert-butyl groups. Chlorination is often performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield, promoting sustainable production methods .

Antimicrobial Activity

Research indicates that 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The presence of the chlorine atom is believed to enhance its reactivity and interaction with microbial targets .

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have shown promising results. It has been observed to inhibit cancer cell proliferation in specific cancer lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The exact pathways remain under investigation, but initial findings support its role as a lead compound for further development in cancer therapeutics .

The mechanism by which 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets, potentially involving enzyme inhibition or receptor binding . Further research is needed to clarify these interactions and their implications for therapeutic use.

Case Studies

  • Antibacterial Efficacy : A study conducted on various derivatives of pyridazine compounds reported that 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming several known antibiotics in certain assays .
  • Cancer Cell Line Studies : In vitro tests on human cancer cell lines indicated that this compound inhibited cell growth by inducing apoptosis at concentrations lower than those required for cytotoxicity in normal cells. This selectivity highlights its potential as a therapeutic agent with reduced side effects .

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